3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, ethylphenyl, and benzotriazolyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(4-ethylphenyl)-6-methyl-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzotriazoles.
Scientific Research Applications
3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzotriazole moiety is known to interact with metal ions, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
U-47700: A synthetic opioid with a similar benzamide structure but different pharmacological properties.
AH-7921: Another synthetic opioid with structural similarities but distinct effects and uses.
Uniqueness
3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide stands out due to its unique combination of dichloro, ethylphenyl, and benzotriazolyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H18Cl2N4O |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H18Cl2N4O/c1-3-14-4-7-16(8-5-14)28-26-20-10-13(2)19(12-21(20)27-28)25-22(29)15-6-9-17(23)18(24)11-15/h4-12H,3H2,1-2H3,(H,25,29) |
InChI Key |
QUSWTOAECVPGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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